molecular formula C6H9FO3 B073962 Ethyl 2-fluoroacetoacetate CAS No. 1522-41-4

Ethyl 2-fluoroacetoacetate

Cat. No.: B073962
CAS No.: 1522-41-4
M. Wt: 148.13 g/mol
InChI Key: SHTFQLHOTAJQRJ-UHFFFAOYSA-N
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Description

Ethyl 2-fluoroacetoacetate is an α-fluorinated β-keto ester with the molecular formula C6H9FO3. It is a clear, colorless to pale yellow liquid with a molecular weight of 148.13 g/mol. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various fluorinated compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-fluoroacetoacetate can be synthesized by the fluorination of ethyl acetoacetate. One common method involves the reaction of ethyl acetoacetate with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction typically occurs under mild conditions, with the fluorinating agent added dropwise to a solution of ethyl acetoacetate in an inert solvent like dichloromethane .

Industrial Production Methods: In an industrial setting, this compound can be produced by reacting 2-chloroacetoacetic acid ethyl ester with an excess of mixed gas containing fluorine gas. Hydrofluoric acid is used as both a solvent and a catalyst, and a fluorine surfactant is added to ensure uniform mixing and to suppress side reactions. The reaction is carried out at low temperatures to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-fluoroacetoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Michael Addition: Typically requires a base such as potassium carbonate and an electrophile like an α,β-unsaturated carbonyl compound.

    Asymmetric Mannich Reaction: Often uses chiral catalysts and a source of imine.

    Enantioselective Organocatalytic Conjugate Addition: Utilizes chiral organocatalysts and a suitable electrophile.

Major Products:

    Michael Addition: Produces substituted β-keto esters.

    Asymmetric Mannich Reaction: Yields β-amino carbonyl compounds.

    Enantioselective Organocatalytic Conjugate Addition: Forms chiral β-keto esters.

Scientific Research Applications

Ethyl 2-fluoroacetoacetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various fluorinated compounds, including fluorinated heterocycles and pharmaceuticals.

    Biology: It serves as a precursor in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.

    Medicine: This compound is utilized in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: It is employed in the production of agrochemicals, dyes, and other specialty chemicals.

Comparison with Similar Compounds

Ethyl 2-fluoroacetoacetate can be compared with other similar compounds, such as:

Uniqueness: The presence of the fluorine atom in this compound imparts unique reactivity and selectivity, making it a valuable intermediate in the synthesis of fluorinated compounds. Its ability to participate in a variety of reactions, including Michael addition and asymmetric Mannich reactions, sets it apart from non-fluorinated analogs .

Properties

IUPAC Name

ethyl 2-fluoro-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9FO3/c1-3-10-6(9)5(7)4(2)8/h5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHTFQLHOTAJQRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70282119
Record name Ethyl 2-fluoroacetoacetate
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Molecular Weight

148.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1522-41-4
Record name Butanoic acid, 2-fluoro-3-oxo-, ethyl ester
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Record name Ethyl 2-fluoroacetoacetate
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Record name Ethyl 2-fluoroacetoacetate
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Record name Ethyl 2-fluoro-3-oxobutanoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the main applications of ethyl 2-fluoroacetoacetate in organic synthesis?

A1: this compound serves as a valuable precursor for various heterocyclic compounds. For instance, it plays a crucial role in synthesizing monofluorinated functionalized 4H-pyran derivatives [] and monofluorinated spiro-pyrazole-pyridine derivatives. [, ] These heterocyclic compounds are significant in medicinal chemistry due to their potential biological activities.

Q2: Can this compound be used to introduce fluorine atoms into molecules?

A2: Yes, this compound acts as a fluoromethylation agent in organic synthesis. [] Researchers successfully employed it to introduce fluoromethyl groups into cyclic sulfamidates and sulfates, leading to the formation of γ- and δ-fluoroamines and γ- and δ-fluoroalcohols. This methodology is particularly useful as it allows for the regioselective incorporation of fluorine into complex molecules.

Q3: How does the fluorine atom in this compound influence its reactivity?

A3: The presence of fluorine significantly impacts the reactivity of this compound. The electron-withdrawing nature of fluorine enhances the acidity of the α-proton, making it easier to deprotonate and generate the corresponding α-fluorocarbanion. [] This carbanion acts as a nucleophile in various reactions, allowing for the introduction of fluorine-containing moieties into target molecules.

Q4: What is the significance of using this compound in asymmetric synthesis?

A4: this compound is a valuable substrate in developing asymmetric catalytic reactions. Researchers have explored its use in dynamic kinetic resolution, a powerful strategy for obtaining enantiomerically enriched compounds. For instance, the dynamic kinetic resolution of racemic this compound over a Cinchona alkaloid-modified platinum catalyst has been reported. [, ] This process utilizes the inherent chirality of the catalyst to selectively hydrogenate one enantiomer of the racemic mixture, ultimately leading to an enantiomerically enriched product.

Q5: Are there any specific structural features of this compound that are important for its applications?

A5: The presence of both the fluorine atom at the α-position and the acetoacetate moiety contributes to the unique reactivity of this compound. This combination makes it a valuable synthon for constructing a variety of fluorinated molecules. [] For example, in the synthesis of fluorinated allyl products via palladium-catalyzed asymmetric allylic substitutions, both the fluorine atom and the acetoacetate group are essential for achieving high enantioselectivity. []

Q6: Has this compound been used in the development of any pharmaceuticals?

A6: While this compound itself may not be a pharmaceutical agent, its utility as a building block in synthesizing chiral α-fluorocarbonyl systems is noteworthy. [] These systems are gaining traction in the pharmaceutical industry due to the influence of fluorine on a drug molecule's bioactivity. The development of a 6-membered fluorolactam using this compound as a starting material highlights its potential in medicinal chemistry. [] This fluorolactam acts as an intermediate in synthesizing a pre-clinical candidate spleen tyrosine kinase (Syk) inhibitor, showcasing the compound's indirect role in drug discovery.

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